molecular formula C2H2OS B14412114 Sulfanylideneacetaldehyde CAS No. 82563-94-8

Sulfanylideneacetaldehyde

Cat. No.: B14412114
CAS No.: 82563-94-8
M. Wt: 74.10 g/mol
InChI Key: GMZLFEZIMUIKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanylideneacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a sulfur atom and a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylideneacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the Swern oxidation method uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize primary alcohols to aldehydes . Another method involves the ozonolysis of alkenes, where the double bond of an alkene is cleaved to form aldehydes .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic oxidation of sulfur-containing compounds. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfanylideneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted aldehydes

Comparison with Similar Compounds

Sulfanylideneacetaldehyde can be compared with other aldehydes and sulfur-containing compounds:

List of Similar Compounds

  • Formaldehyde (HCHO)
  • Acetaldehyde (CH3CHO)
  • Propionaldehyde (C2H5CHO)
  • Thiolacetaldehyde (CH3CH2SH)

This compound stands out due to its unique combination of sulfur and aldehyde functionalities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

82563-94-8

Molecular Formula

C2H2OS

Molecular Weight

74.10 g/mol

IUPAC Name

2-sulfanylideneacetaldehyde

InChI

InChI=1S/C2H2OS/c3-1-2-4/h1-2H

InChI Key

GMZLFEZIMUIKJP-UHFFFAOYSA-N

Canonical SMILES

C(=O)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.